o-Tolunitrile

Catalog No.
S560213
CAS No.
529-19-1
M.F
C8H7N
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Tolunitrile

CAS Number

529-19-1

Product Name

o-Tolunitrile

IUPAC Name

2-methylbenzonitrile

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3

InChI Key

NWPNXBQSRGKSJB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C#N

Solubility

less than 1 mg/mL at 63° F (NTP, 1992)

Synonyms

2-Methylbenzonitrile; o-Tolunitrile; 1-Cyano-2-methylbenzene; 2-Cyanotoluene; 2-Methylbenzenecarbonitrile; 2-Methylbenzonitrile; 2-Tolunitrile; 2-Tolyl Cyanide; NSC 66549; o-Cyanotoluene; o-Methylbenzonitrile; o-Toluenecarbonitrile;

Canonical SMILES

CC1=CC=CC=C1C#N

Organic Synthesis:

o-Tolunitrile serves as a valuable starting material for the synthesis of various organic compounds due to its reactive nitrile group. Researchers utilize it in reactions such as:

  • Nucleophilic aromatic substitution (S_NAr)

    The nitrile group can be readily displaced by nucleophiles, allowing the introduction of diverse functional groups onto the aromatic ring. This versatility makes o-Tolunitrile a crucial building block for various pharmaceuticals, agrochemicals, and advanced materials .

  • Sandmeyer reaction

    This reaction allows the conversion of the nitrile group into other functional groups, such as halides, azides, or thiols. This transformation broadens the synthetic possibilities using o-Tolunitrile .

Pharmaceutical Research:

Limited research explores the potential of o-Tolunitrile derivatives as bioactive molecules. Studies have investigated its activity against:

  • Cancer

    Certain o-Tolunitrile derivatives have shown promising anti-proliferative and anti-tumorigenic effects in cancer cell lines, warranting further investigation .

  • Microbial infections

    Some studies suggest potential antimicrobial activity of specific o-Tolunitrile derivatives, although further research is needed to validate these findings .

o-Tolunitrile, also known as 2-methylbenzonitrile, is an organic compound with the molecular formula C8H7NC_8H_7N and a molecular weight of approximately 117.15 g/mol. It appears as a colorless to slightly yellow liquid at room temperature, with a melting point of -13 °C and a boiling point of 205 °C . The structure consists of a benzene ring with a methyl group attached at the ortho position and a cyano group directly bonded to the aromatic ring. This configuration contributes to its reactivity and versatility in organic synthesis.

o-Tolunitrile is a flammable liquid with a moderate flash point. It is considered a mild skin irritant and may be harmful upon inhalation or ingestion []. Exposure limits have been set by the National Institute for Occupational Safety and Health (NIOSH) with an Immediately Dangerous to Life or Health (IDLH) concentration of 25 mg/m³.

Due to its reactive nitrile group. Notable reactions include:

  • Nucleophilic Substitution: The nitrile group can be displaced by nucleophiles, allowing for the introduction of diverse functional groups onto the aromatic ring. This reaction enables the formation of halides, azides, or thiols from o-tolunitrile .
  • Hydrolysis: In aqueous acid or base, o-tolunitrile can be hydrolyzed to yield carboxylic acids or their salts, generating heat during the process .
  • Lithiation: o-Tolunitrile can be lithiated using strong bases to form lithiated derivatives, which can then undergo further reactions such as acylation or alkylation .

These reactions make o-tolunitrile a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.

Several methods exist for synthesizing o-tolunitrile:

  • From Toluene: A common method involves the reaction of toluene with cyanogen bromide under basic conditions.
  • Nitration Followed by Reduction: Toluene can be nitrated to form nitrotoluene, which is subsequently reduced to yield o-tolunitrile.
  • Direct Cyanation: The direct cyanation of ortho-toluidine using cyanide sources can also produce o-tolunitrile .

These methods highlight its accessibility as a precursor for further chemical transformations.

o-Tolunitrile serves multiple roles in various industries:

  • Pharmaceuticals: It is utilized as an intermediate in synthesizing biologically active compounds.
  • Dyes and Pigments: The compound is involved in preparing triarylene conjugated dyes used in sensitized solar cells .
  • Agrochemicals: Its derivatives are explored for use in agricultural chemicals due to their potential bioactivity.

Interaction studies involving o-tolunitrile focus primarily on its reactivity with other chemical agents:

  • Reactivity with Acids: It is incompatible with strong oxidizing acids, which can lead to violent reactions when mixed .
  • Polymerization: In the presence of metals or certain metal compounds, o-tolunitrile may undergo polymerization .

These interactions necessitate careful handling and storage protocols to mitigate risks associated with its reactivity.

o-Tolunitrile shares structural similarities with other compounds in the nitrile family, which include:

Compound NameMolecular FormulaKey Features
p-TolunitrileC8H7NSimilar structure but para-substituted methyl group
BenzonitrileC7H5NLacks methyl substitution; simpler structure
3-MethylbenzonitrileC9H9NContains an additional methyl group at meta position

Uniqueness of o-Tolunitrile

o-Tolunitrile's unique ortho substitution allows for distinct chemical reactivity compared to its para and meta counterparts. This positional difference significantly influences its interaction patterns and potential applications in organic synthesis and pharmaceuticals.

Physical Description

O-tolunitrile is a light blue clear liquid. (NTP, 1992)

XLogP3

2.2

Boiling Point

401 °F at 760 mm Hg (NTP, 1992)
205.0 °C

Flash Point

184 °F (NTP, 1992)

Density

0.9955 at 68 °F (NTP, 1992)

LogP

2.21 (LogP)

Melting Point

7.7 °F (NTP, 1992)
-13.5 °C

UNII

3048F2A3KT

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.45 mmHg

Pictograms

Irritant

Irritant

Other CAS

529-19-1
25550-22-5

Wikipedia

O-tolunitrile

General Manufacturing Information

Benzonitrile, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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